6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
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Overview
Description
6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-methylbenzoic acid
- 2-Bromo-4-fluoro-6-methylbenzoic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 6-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
6-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-4-6(14-2)3-5(10)7(8(4)11)9(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
VBJRULQOLWETBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)Br)C(=O)O)F |
Origin of Product |
United States |
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